2-(3,5-Dichlorophenyl)-4-methyl-6-(2-(3-pyridinyl)-1,3-thiazol-4-yl)-1,2,4-triazine-3,5(2H,4H)-dione
Overview
Description
2-(3,5-Dichlorophenyl)-4-methyl-6-(2-(3-pyridinyl)-1,3-thiazol-4-yl)-1,2,4-triazine-3,5(2H,4H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a dichlorophenyl group, a methyl group, a thiazole ring, and a triazine ring, making it a multifaceted molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the dichlorophenyl group. One common method is the reaction of 3,5-dichlorophenol with an appropriate reagent to introduce the necessary functional groups. The subsequent steps involve the formation of the thiazole and triazine rings through cyclization reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : Replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with modified functional groups or structural changes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural complexity allows it to interact with various biomolecules.
Medicine
Potential medicinal applications include the development of new drugs. The compound's ability to interact with multiple targets makes it a candidate for drug discovery and development.
Industry
In industry, this compound could be used in the production of advanced materials or as a component in chemical sensors due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may inhibit a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its normal reaction. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenyl-4-methyl-6-(2-(3-pyridinyl)-1,3-thiazol-4-yl)-1,2,4-triazine-3,5(2H,4H)-dione
2-(3,5-Dichlorophenyl)-4-methyl-6-(2-(2-pyridinyl)-1,3-thiazol-4-yl)-1,2,4-triazine-3,5(2H,4H)-dione
Uniqueness
The uniqueness of 2-(3,5-Dichlorophenyl)-4-methyl-6-(2-(3-pyridinyl)-1,3-thiazol-4-yl)-1,2,4-triazine-3,5(2H,4H)-dione lies in its specific arrangement of functional groups and the presence of the dichlorophenyl group, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)-4-methyl-6-(2-pyridin-3-yl-1,3-thiazol-4-yl)-1,2,4-triazine-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N5O2S/c1-24-17(26)15(14-9-28-16(22-14)10-3-2-4-21-8-10)23-25(18(24)27)13-6-11(19)5-12(20)7-13/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILHMHZEZQITNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=NN(C1=O)C2=CC(=CC(=C2)Cl)Cl)C3=CSC(=N3)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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